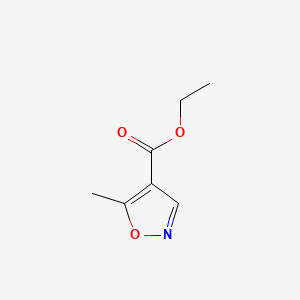
Ethyl 5-methylisoxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-methylisoxazole-4-carboxylate is a colorless liquid . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It shows systemic antifungal activity accompanied by high levels of phytotoxicity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1cnoc1C . Chemical Reactions Analysis
The reaction of 5-aminoisoxazoles with diethyl 2 has been studied . The yield was 1.9 g (81%), and the colorless crystals had a melting point of 138–140°С . The 1H NMR spectrum (400 MHz, DMSO -d6), δ, ppm (J, Hz) was as follows: 1.21 (3H, t, J = 7.2, 3-СН 2 С Н 3); 1.35 (3Н, t, J = 6.8, CO 2 CH 2 C H 3); 2.98 (3Н, q, J = 7.2, C H 2 CH 3); 4.38 (2Н, q, J = 6.8, CO 2 C H 2 CH 3); 7.03 (1H, s, H-5); 12.55 (1H, s, OH) .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.460 and a density of 1.118 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biomimetic Compounds
Ethyl 5-methylisoxazole-4-carboxylate plays a significant role in the synthesis of biomimetic compounds. It is used in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
2. Immunomodulatory Agents
This compound is involved in the creation of immunomodulatory agents. A study describes the unusual behavior of its ethyl ester during deamination, leading to compounds with potential immunomodulatory effects (Ryng & Szostak, 2009).
3. Creation of Chiral Compounds
This compound is also used in the creation of chiral 2-aminoalkyloxazole-5-carboxylates. These are synthesized from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in creating structurally diverse molecules (Cox, Prager, & Svensson, 2003).
4. Isoxazole–Oxazole Conversion
It's involved in isoxazole–oxazole conversion, a process important in the synthesis of various complex molecules. The base-catalysed conversion of this compound derivatives plays a critical role in this transformation (Doleschall & Seres, 1988).
5. Synthesis of Neurotransmitter Analogues
This compound is used in the synthesis of neurotransmitter analogues. The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, demonstrates its application in neurochemistry (Zhou & Natale, 1998).
Safety and Hazards
Ethyl 5-methylisoxazole-4-carboxylate is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Wirkmechanismus
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 155.15 , which may influence its pharmacokinetic properties
Result of Action
The molecular and cellular effects of Ethyl 5-methylisoxazole-4-carboxylate’s action are currently unknown. Given the significant biological interests of isoxazole derivatives , it is plausible that this compound may have notable effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, such factors could include temperature, pH, and the presence of other compounds or enzymes. The compound has a boiling point of 71-72 °C/0.5 mmHg and a density of 1.118 g/mL at 25 °C , which might be relevant for its stability and action.
Biochemische Analyse
Biochemical Properties
Ethyl 5-methylisoxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may affect cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This can result in the modulation of various biochemical pathways, including those involved in drug metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity. At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress. These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMSQTMQKWSQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426552 | |
| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-73-0 | |
| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5-methylisoxazole-4-carboxylate in Leflunomide synthesis according to the provided research?
A1: The research paper describes an improved process for synthesizing Leflunomide. [] A key step in this process involves the reaction of this compound with a strong acid to produce 5-methylisoxazole-4-carboxylic acid. This carboxylic acid is then further reacted to finally yield Leflunomide. Therefore, this compound acts as a crucial intermediate in the multi-step synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


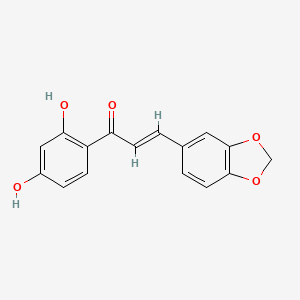

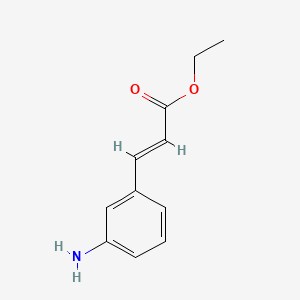




![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)
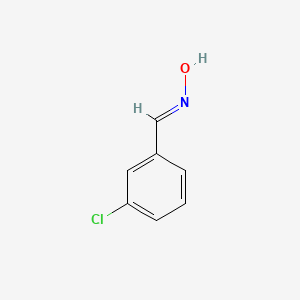
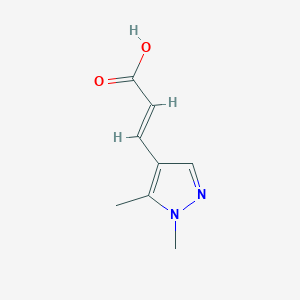
![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)

